molecular formula C9H4ClN5O2 B3032868 ((3-Chloro-4-nitrophenyl)azo)malononitrile CAS No. 6017-51-2

((3-Chloro-4-nitrophenyl)azo)malononitrile

Cat. No.: B3032868
CAS No.: 6017-51-2
M. Wt: 249.61 g/mol
InChI Key: FSFHZPMXZVQJJS-UHFFFAOYSA-N
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Description

((3-Chloro-4-nitrophenyl)azo)malononitrile is an organic compound characterized by the presence of a chloro, nitro, and azo group attached to a phenyl ring, along with a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Chloro-4-nitrophenyl)azo)malononitrile typically involves the diazotization of 3-chloro-4-nitroaniline followed by coupling with malononitrile. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

((3-Chloro-4-nitrophenyl)azo)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ((3-Chloro-4-aminophenyl)azo)malononitrile, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

((3-Chloro-4-nitrophenyl)azo)malononitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.

    Industry: Utilized in the production of dyes and pigments, as well as in materials science for developing new functional materials.

Mechanism of Action

The mechanism of action of ((3-Chloro-4-nitrophenyl)azo)malononitrile involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer processes, while the nitro and chloro groups can engage in various chemical interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • ((4-Nitrophenyl)azo)malononitrile
  • ((3-Chloro-phenyl)azo)malononitrile
  • ((3-Nitrophenyl)azo)malononitrile

Uniqueness

((3-Chloro-4-nitrophenyl)azo)malononitrile is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to similar compounds, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-[(3-chloro-4-nitrophenyl)diazenyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN5O2/c10-8-3-6(1-2-9(8)15(16)17)13-14-7(4-11)5-12/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHZPMXZVQJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC(C#N)C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6017-51-2
Record name Malononitrile, ((3-chloro-4-nitrophenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006017512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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